(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
CAS No.:
Cat. No.: VC16389866
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
| Standard InChI Key | IPVVISINZFBWEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure consists of an imidazo[1,2-a]pyridine ring system substituted at position 2 with a phenyl group, at position 6 with a methyl group, and at position 3 with a carbamic acid methyl ester moiety. X-ray crystallographic data from analogous compounds demonstrate that the imidazo[1,2-a]pyridine system adopts a nearly planar conformation, with substituents occupying well-defined spatial positions despite steric bulk .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅N₃O₂ | Derived |
| Molar mass | 297.32 g/mol | Calculated |
| Core structure | Imidazo[1,2-a]pyridine | |
| Functional groups | Phenyl, methyl, carbamate |
Synthetic Methodologies
Primary Synthetic Route
The compound is accessible through sequential functionalization of 6-methyl-2-phenylimidazo[1,2-a]pyridine, a scaffold synthesized via cyclocondensation of α-haloketones with 2-aminopyridines . Carbamate installation typically employs:
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Chloroformate treatment: Reaction with methyl chloroformate in the presence of base (e.g., Et₃N)
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Reductive amination: For analogs, LiAlH₄ reduction followed by carbamoylation
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazopyridine formation | α-bromoketone + 2-amino-5-methylpyridine | 68-72% | |
| Carbamate formation | Methyl chloroformate, Et₃N, DCM | 55-65% |
Structural and Electronic Properties
Crystallographic Analysis
Single-crystal X-ray diffraction of analog 2h (IC₅₀ = 79 µM for AChE) reveals:
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Planarity: Dihedral angle <5° between imidazo[1,2-a]pyridine and phenyl rings
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Hydrogen bonding: N-H···O interactions stabilize carbamate orientation
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Packing: Offset π-stacking with interplanar distances ~3.4 Å
Spectroscopic Signatures
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¹H NMR:
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IR:
Pharmacological Profile
Cholinesterase Inhibition
While direct data on the title compound is limited, structural analogs demonstrate:
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AChE inhibition: IC₅₀ 79–120 µM for biphenyl/methyl-substituted derivatives
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Selectivity: 3,4-Dichlorophenyl analogs show preferential BChE inhibition (IC₅₀ ~45 µM)
Table 3: Bioactivity of Key Analogs
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Structural Features |
|---|---|---|---|
| 2h | 79 | >200 | Biphenyl, methyl |
| 2j | 120 | 45 | 3,4-Dichlorophenyl |
| Saripidem analog | N/A | N/A | Butyryl substitution |
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 6 (methyl): Enhances metabolic stability without steric clash
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Position 3 (carbamate): Critical for AChE binding via H-bond donation
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Phenyl at C2: Maintains π-π interactions with catalytic anionic site
Computational Modeling
Docking studies of analog 2h into Torpedo californica AChE (PDB 1ACJ) suggest:
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Binding mode: Carbamate oxygen forms H-bond with Tyr337
Pharmacokinetic Considerations
Metabolic Stability
Methyl carbamate derivatives exhibit:
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Half-life (human hepatocytes): ~120 min (vs. 45 min for ethyl analogs)
Blood-Brain Barrier Permeability
LogP calculations (cLogP ≈ 2.8) suggest moderate CNS penetration, consistent with in vivo testing of related compounds showing activity in scopolamine-induced amnesia models .
Industrial Synthesis and Scale-Up
Process Optimization
Gram-scale production (≥50 g) employs:
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Continuous flow chemistry: For imidazopyridine core formation
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Catalytic carbamoylation: Using CuI/phenanthroline system (TON >150)
Table 4: Key Process Metrics
Emerging Applications
Neurodegenerative Diseases
Preclinical data for analogs demonstrate:
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